N-phenylbenzohydrazide

Overview

Description

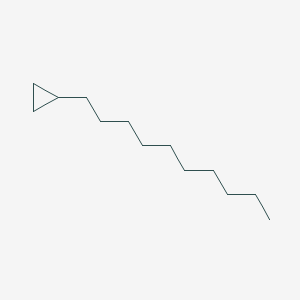

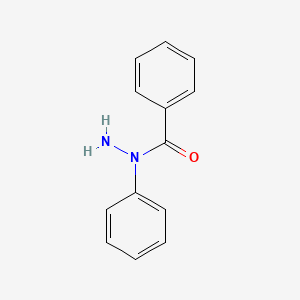

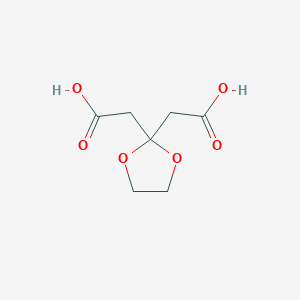

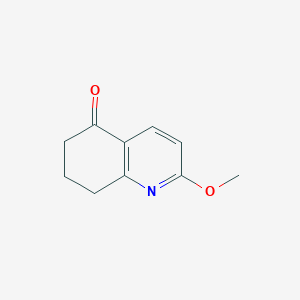

N-phenylbenzohydrazide is a chemical compound with the molecular formula C13H12N2O . It has a molecular weight of 212.25 . The IUPAC name for this compound is N’-phenylbenzohydrazide .

Synthesis Analysis

The synthesis of N-phenylbenzohydrazide and its derivatives has been reported in several studies . For instance, one study reported the synthesis of N’-phenylbenzohydrazide derivative metal complexes . Another study reported the synthesis of a compound called N’-acetyl-4-formyl-N’-phenylbenzohydrazide .Molecular Structure Analysis

The molecular structure of N-phenylbenzohydrazide has been analyzed using various techniques . For example, one study used X-ray diffraction to analyze the structure of a single crystal of the compound N’-acetyl-4-formyl-N’-phenylbenzohydrazide .Physical And Chemical Properties Analysis

The physical and chemical properties of N-phenylbenzohydrazide can be inferred from its molecular structure . It has a molecular weight of 212.25 and a molecular formula of C13H12N2O .Scientific Research Applications

Corrosion Inhibition in Oilfield Produced Water

N-phenylbenzohydrazide and its metal complex derivatives exhibit significant anticorrosion properties in oilfield produced water. Experimental studies and quantum chemical calculations reveal these properties. The electrochemical polarization measurements indicate that these compounds act as anodic-type inhibitors. The correlation between experimental and theoretical results emphasizes the potential of N-phenylbenzohydrazide derivatives in corrosion inhibition applications (Mahross et al., 2019).

Organic Chemistry in High-Temperature Water

N-phenylbenzohydrazide derivatives play a role in organic chemistry reactions conducted in high-temperature water. The synthesis of benzimidazoles, for instance, demonstrates enhanced yields in high-temperature water compared to conventional media. This showcases the utility of N-phenylbenzohydrazide derivatives in environmentally friendly chemical processes (Dudd et al., 2003).

Apoptosis Induction for Cancer Research

The cell- and caspase-based apoptosis induction assays using N-phenylbenzohydrazide derivatives have led to the discovery of apoptosis inducers. These compounds, including N-phenyl nicotinamides, have shown significant activities in apoptosis induction, which is crucial for cancer research and potential anticancer drug development (Cai et al., 2006).

Anti-HIV Activities

N-phenylbenzohydrazide derivatives have been synthesized and evaluated for anti-HIV activities. Certain derivatives exhibited potent anti-HIV-1 activity, highlighting the potential of these compounds in antiviral research and therapy (Aslam et al., 2014).

Cholinesterase Inhibitors for Neurodegenerative Diseases

Research into N-phenylbenzohydrazide derivatives as cholinesterase inhibitors has shown promise in treating neurodegenerative diseases. Some derivatives have demonstrated excellent inhibitory potential against acetylcholinesterase and butyrylcholinesterase, key enzymes associated with Alzheimer's disease (Arfan et al., 2018).

Electrochemical Properties in Aqueous and Organic Mediums

N-phenylbenzohydrazide derivatives have been studied for their electrochemical properties in various mediums. These studies are important for understanding the redox behavior of these compounds, which is relevant in electrochemistry and sensor applications (Nacer & Lanez, 2013).

Future Directions

properties

IUPAC Name |

N-phenylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-15(12-9-5-2-6-10-12)13(16)11-7-3-1-4-8-11/h1-10H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACXDWHPYQPMCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302090 | |

| Record name | N-phenylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenylbenzohydrazide | |

CAS RN |

579-45-3 | |

| Record name | Benzoic acid, 1-phenylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC148504 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-phenylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B3191769.png)

![Phosphonic acid, [chloro(4-chlorophenyl)methyl]-, diethyl ester](/img/structure/B3191792.png)